molecular formula C25H28O7 B3180428 Tris(2,6-dimethoxyphenyl)methanol CAS No. 16469-88-8

Tris(2,6-dimethoxyphenyl)methanol

Cat. No. B3180428
CAS RN: 16469-88-8
M. Wt: 440.5 g/mol
InChI Key: DGMAVIFDLNOJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2,6-dimethoxyphenyl)methanol is a chemical compound with the molecular formula C25H28O7 . It has an average mass of 440.486 Da and a monoisotopic mass of 440.183502 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of three 2,6-dimethoxyphenyl groups attached to a central methanol group . The compound has a complex structure with multiple aromatic rings and ether groups.


Chemical Reactions Analysis

Tris(2,6-dimethoxyphenyl)methyl carbenium ion, a related compound, reacts smoothly with primary amines, forming permanently charged adducts with a mass increment of +359 Da . This reaction has been used for the analysis of amines, including biologically active compounds and therapeutic agents .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular formula of C25H28O7 . It has an average mass of 440.486 Da and a monoisotopic mass of 440.183502 Da .

Scientific Research Applications

Structural and Conformational Analysis

Tris(2,6-dimethoxyphenyl)methanol, a tertiary alcohol, forms stable salts with acids and has been studied for its structural and conformational properties. X-ray crystallographic analysis has been employed to understand its organic cation structure and the influence of anions on its hydrogen-bond structure. This research is significant for understanding molecular interactions and bonding mechanisms in complex organic compounds (Zhang et al., 2015).

Role in Molecule Conformation

Studies have shown that this compound can exist in multiple conformers in solution, influenced by hydrogen bonding. This finding is important for the development of new materials and understanding the dynamics of molecular transformations (Niu et al., 2015).

Reactivity and Stability Studies

Research into the reactivity of this compound derivatives with various acids and alkyl halides has provided insights into their unusual stabilities and reactivities. This is crucial for applications in synthetic chemistry and materials science (Wada et al., 1997).

Organometallic Chemistry

This compound has been studied in the context of organometallic chemistry, particularly in reactions involving arsenic, antimony, and bismuth derivatives. These studies contribute to our understanding of organometallic reactions and their potential applications in catalysis and material synthesis (Wada et al., 1996).

Crystallography and Molecular Geometry

The compound has been used in studies focusing on its molecular and crystal structure, particularly in analyzing aryl ring twists in tripod ethers. Such research is valuable for understanding the structural aspects of similar organic compounds (Stoudt et al., 1994).

Catalysis Research

This compound derivatives have been used in developing catalysts for various chemical reactions. Their role in catalyzing processes like Huisgen 1,3-dipolar cycloadditions highlights their importance in the field of catalysis (Ozcubukcu et al., 2009).

Environmental and Toxicological Studies

While this falls slightly outside the specific chemical focus, it's notable that related compounds like tris(4-chlorophenyl)methanol have been studied for their environmental distribution and toxicity, contributing to our understanding of the environmental impact of similar compounds (Jarman et al., 1992).

Future Directions

The future directions for research on Tris(2,6-dimethoxyphenyl)methanol could include further exploration of its synthesis and potential applications. Its related compound, Tris(2,6-dimethoxyphenyl)methyl carbenium ion, has been used as a charge derivatization agent in mass spectrometry, suggesting potential uses in analytical chemistry .

properties

IUPAC Name

tris(2,6-dimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-27-16-10-7-11-17(28-2)22(16)25(26,23-18(29-3)12-8-13-19(23)30-4)24-20(31-5)14-9-15-21(24)32-6/h7-15,26H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMAVIFDLNOJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)(C3=C(C=CC=C3OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(2,6-dimethoxyphenyl)methanol
Reactant of Route 2
Reactant of Route 2
Tris(2,6-dimethoxyphenyl)methanol
Reactant of Route 3
Reactant of Route 3
Tris(2,6-dimethoxyphenyl)methanol
Reactant of Route 4
Tris(2,6-dimethoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
Tris(2,6-dimethoxyphenyl)methanol
Reactant of Route 6
Tris(2,6-dimethoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.